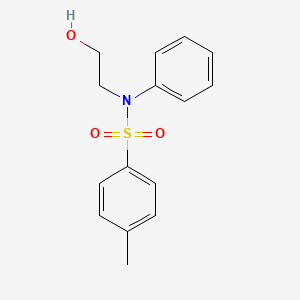
N-(2-Hydroxyethyl)-4-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of solid-phase catalysts can also enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: The major product is 4-methyl-N-phenylbenzenesulfonic acid.
Reduction: The major product is N-(2-aminoethyl)-4-methyl-N-phenylbenzene-1-sulfonamide.
Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXYETHYL)-BENZENE-1-SULFONAMIDE: Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.
N-(2-HYDROXYETHYL)-4-METHYLBENZENE-1-SULFONAMIDE: Lacks the phenyl group, which affects its interaction with enzymes and other biological targets.
N-(2-HYDROXYETHYL)-N-PHENYLBENZENE-1-SULFONAMIDE: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
N-(2-HYDROXYETHYL)-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties. The combination of these groups with the sulfonamide and phenyl groups enhances its potential as an enzyme inhibitor and antimicrobial agent.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-9-15(10-8-13)20(18,19)16(11-12-17)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3 |
InChI Key |
KTPHSUUFLRYSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B11516893.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11516895.png)
![8-methyl-7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)](/img/structure/B11516905.png)
![2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11516938.png)
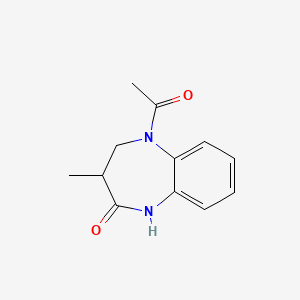
![3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11516947.png)
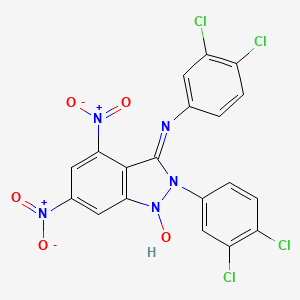

![(7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11516979.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11516983.png)
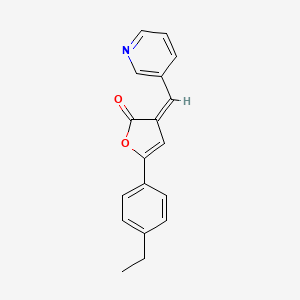
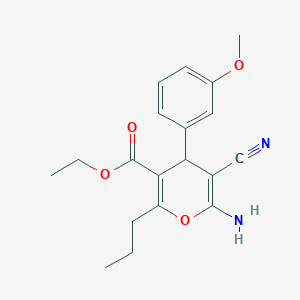
![2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11516991.png)
![4-(4-ethylphenyl)-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11516992.png)
